![molecular formula C22H32Cl2N2O2 B5054123 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5054123.png)
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
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Overview
Description
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as IPPH, is a chemical compound that belongs to the family of beta-blockers. It has been extensively studied for its potential use in treating various medical conditions, including hypertension, angina, and arrhythmia. IPPH is a potent beta-adrenergic receptor antagonist that works by blocking the effects of adrenaline and noradrenaline on the heart and blood vessels.
Mechanism of Action
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels. These receptors are responsible for the effects of adrenaline and noradrenaline on the cardiovascular system. By blocking these receptors, 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride reduces the effects of these hormones, resulting in a decrease in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It reduces the release of renin from the kidneys, which in turn reduces the production of angiotensin II, a potent vasoconstrictor. This results in a decrease in blood pressure. 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride also reduces the release of aldosterone, a hormone that promotes sodium retention and potassium excretion. This results in a decrease in fluid retention and a decrease in blood volume.
Advantages and Limitations for Lab Experiments
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize in large quantities. However, 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has some limitations for use in lab experiments. It is a potent beta-blocker and can have significant effects on the cardiovascular system. Care must be taken to ensure that appropriate controls are used to account for these effects.
Future Directions
There are several future directions for research on 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is the potential use of 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in treating psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the development of new synthesis methods for 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride that are more efficient and environmentally friendly. Finally, there is a need for further research on the long-term effects of 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride on the cardiovascular system and other organs.
Synthesis Methods
The synthesis of 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction of 4-isopropylphenol with 4-phenylpiperazine in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with propanol and hydrochloric acid to obtain the dihydrochloride salt of 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. This synthesis method has been optimized to produce high yields of pure 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride with minimal impurities.
Scientific Research Applications
1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential use in treating hypertension, angina, and arrhythmia. It has been shown to be effective in reducing blood pressure, heart rate, and cardiac output in animal models. In addition, 1-(4-isopropylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been investigated for its potential use in treating anxiety, depression, and other psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18(2)19-8-10-22(11-9-19)26-17-21(25)16-23-12-14-24(15-13-23)20-6-4-3-5-7-20;;/h3-11,18,21,25H,12-17H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILFWRQKLLJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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